molecular formula C9H7NO5 B574975 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid CAS No. 172093-38-8

5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid

Cat. No.: B574975
CAS No.: 172093-38-8
M. Wt: 209.157
InChI Key: XIYUVEYBNDRJGJ-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid is a heterocyclic aromatic compound that contains a benzofuran ring system. . The nitro group and carboxylic acid functional groups in this compound contribute to its reactivity and potential for various chemical transformations.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid is unique due to its combination of a benzofuran ring with nitro and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-nitro-2,3-dihydro-1-benzofuran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-9(12)6-4-8-5(1-2-15-8)3-7(6)10(13)14/h3-4H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYUVEYBNDRJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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